2-[acetyl(propan-2-yl)amino]-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide
Description
2-[acetyl(propan-2-yl)amino]-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core fused with a thiadiazole ring via a carboxamide linkage. Its structure includes an acetylated isopropylamino substituent and a methyl group on the thiadiazole ring.
The compound’s bioactivity is hypothesized to arise from its dual heterocyclic systems, which enable interactions with biological targets such as enzymes or receptors. Potential applications include antimicrobial, anticancer, or anticonvulsant therapies, though specific studies on this compound are pending .
Properties
IUPAC Name |
2-[acetyl(propan-2-yl)amino]-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S2/c1-6(2)18(9(5)19)13-14-7(3)10(22-13)11(20)15-12-17-16-8(4)21-12/h6H,1-5H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWNZWKISZLENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C(C)C)C(=O)C)C(=O)NC2=NN=C(S2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(propan-2-yl)amino]-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
Coupling Reactions: The final compound is obtained by coupling the thiazole and thiadiazole intermediates under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(propan-2-yl)amino]-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[acetyl(propan-2-yl)amino]-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[acetyl(propan-2-yl)amino]-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with analogs sharing thiazole-thiadiazole frameworks but differing in substituents:
| Compound Name | Molecular Formula | Key Substituents | Biological Activities | Key Structural Differences | Source |
|---|---|---|---|---|---|
| 2-[acetyl(cyclopentyl )amino]-4-methyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide | C₁₇H₂₃N₅O₂S₂ | Cyclopentyl group on acetylated amino | Antimicrobial, anticonvulsant | Bulkier cyclopentyl group enhances steric hindrance, potentially reducing membrane permeability compared to isopropyl | |
| 2-(2-chlorophenyl )-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide | Not fully specified | 2-chlorophenyl on thiazole | Anticancer (potential) | Aromatic chlorophenyl increases lipophilicity, enhancing interaction with hydrophobic enzyme pockets | |
| N-[(2E)-5-benzyl -1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide | C₂₀H₁₈N₆O₂S₂ | Benzyl on thiadiazole | Broad-spectrum antimicrobial | Benzyl group improves π-π stacking with aromatic residues in targets | |
| N-[(2E)-5-(4-fluorobenzyl )-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-phenylpyrrolidine-3-carboxamide | C₂₁H₁₈FN₅O₂S₂ | 4-fluorobenzyl on thiadiazole | Enzyme modulation (unspecified) | Fluorine enhances electronegativity, improving binding affinity to polar active sites |
Biological Activity
The compound 2-[acetyl(propan-2-yl)amino]-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide (CAS Number: 1232822-73-9) is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevance in medicinal chemistry.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 393.5 g/mol. The structure includes a thiazole ring and a thiadiazole moiety, which are known for their diverse biological activities.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃N₅O₂S₂ |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 1232822-73-9 |
| Structure | Chemical Structure |
Antitumor Properties
Recent studies have indicated that compounds containing thiazole and thiadiazole rings exhibit significant antitumor activity. For instance, the presence of electron-donating groups such as methyl at specific positions enhances cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Activity
In a study assessing various thiazole derivatives, it was found that compounds similar to our target compound exhibited IC50 values in the range of against Jurkat cells and against A-431 cells. The structure–activity relationship (SAR) analysis suggested that modifications on the thiazole ring significantly impact biological activity .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential efficacy against bacterial and fungal strains due to the presence of functional groups that can interact with microbial targets.
Research Findings
A study reported that thiazole derivatives exhibited notable antibacterial and antifungal activities, with some compounds showing effectiveness against resistant strains . The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Thiazoles can inhibit key enzymes involved in tumor progression and microbial survival.
- Interaction with DNA : Some derivatives have been shown to intercalate into DNA, disrupting replication processes.
- Modulation of Signaling Pathways : Compounds may influence signaling cascades associated with cell proliferation and apoptosis.
Q & A
Q. What are the key steps in designing a synthesis route for this compound?
The synthesis involves multi-step cyclization and condensation reactions. Critical steps include:
- Formation of the thiadiazole ring via cyclization using phosphorus oxychloride .
- Acetylation of the propan-2-ylamine group with acetic anhydride .
- Coupling of the thiazole-carboxamide moiety with the thiadiazole intermediate under controlled pH (6–7) and temperature (60–80°C) .
- Purification via recrystallization from DMF/acetic acid mixtures .
Optimization Table :
| Step | Reagent/Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiadiazole cyclization | PCl₃, 80°C | 72 | 95 |
| Thiazole coupling | Et₃N, DCM, 60°C | 68 | 92 |
Q. Which characterization techniques are essential for confirming the compound’s structure?
- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., methyl groups at C4 of thiazole and C5 of thiadiazole) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) confirm functional groups .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 48.2%, H: 4.5%, N: 18.7%) .
Q. How is the compound initially screened for biological activity?
- In vitro cytotoxicity assays : Test against cancer cell lines (e.g., A549 lung cancer, SK-MEL-2 skin cancer) using MTT assays .
- Dose-response curves : IC₅₀ values are calculated (e.g., IC₅₀ = 12.5 µM for A549) .
- Lipophilicity assessment : LogP values measured via HPLC to correlate with membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound?
- Substituent variation : Replace the acetyl group with carbamates or sulfonamides to assess impact on cytotoxicity .
- Thiadiazole vs. oxadiazole : Compare bioactivity by synthesizing analogs with oxadiazole rings (e.g., IC₅₀ increases to 28 µM in oxadiazole analogs) .
- Methoxy group effects : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding to hydrophobic enzyme pockets .
SAR Table :
| Substituent | IC₅₀ (µM) | LogP |
|---|---|---|
| Acetyl (parent) | 12.5 | 2.3 |
| Sulfonamide | 8.7 | 1.9 |
| Oxadiazole | 28.0 | 2.1 |
Q. What computational methods are used to study its binding interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). Key residues: Lys745 and Thr790 .
- MD simulations : GROMACS for stability analysis over 100 ns; RMSD < 2 Å indicates stable binding .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at thiadiazole N2) .
Q. How can contradictions in biological activity data be resolved?
- Batch-to-batch variability : Ensure purity >98% via HPLC and repeat assays with standardized protocols .
- Cell line heterogeneity : Use isogenic cell lines (e.g., A549 vs. NCI-H1975) to isolate genetic factors .
- Mechanistic studies : Perform kinase inhibition profiling (e.g., KinomeScan) to confirm target specificity .
Q. What challenges arise in multi-step synthesis, and how are they addressed?
- Intermediate instability : Thiadiazole intermediates degrade above 80°C; use low-temperature reflux .
- Byproduct formation : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry (e.g., 1.1:1 molar ratio for coupling steps) .
- Scale-up issues : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) .
Methodological Notes
- Synthesis Optimization : Use design of experiments (DoE) to screen variables (e.g., temperature, solvent) and apply response surface methodology .
- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) .
- Biological Replicates : Perform triplicate assays with positive controls (e.g., doxorubicin) to minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
